![molecular formula C13H8N4O3 B15106138 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 56352-95-5](/img/structure/B15106138.png)
3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine
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Overview
Description
3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine is a heterocyclic compound that features both a pyridine ring and an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrophenyl group enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrobenzoic acid hydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Cycloaddition: The oxadiazole ring can engage in cycloaddition reactions with suitable dienophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cycloaddition: Dienophiles like maleic anhydride under thermal conditions.
Major Products
Reduction: 3-[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: Adducts formed with the oxadiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The biological activity of 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]pyridine: A reduced form with different reactivity and biological activity.
1,3,4-Oxadiazole derivatives: Compounds with similar core structures but different substituents, exhibiting a range of biological activities.
Uniqueness
3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine is unique due to the combination of the nitrophenyl group and the oxadiazole ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and case studies.
- Chemical Formula : C15H11N5O4S
- CAS Number : 1259978
- Molecular Weight : 341.34 g/mol
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown effectiveness against various bacterial strains:
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 0.25 μg/mL |
Escherichia coli | 12 | 0.30 μg/mL |
Streptococcus viridans | 10 | 0.35 μg/mL |
These findings suggest that the compound has potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer properties of oxadiazole derivatives are well-documented. In vitro studies have demonstrated that compounds similar to this compound inhibit tumor cell proliferation effectively:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Growth Inhibition (% at 10 μM) :
- HeLa: 66.23%
- MCF-7: 46.61%
- A549: 58.90%
The mechanism of action appears to involve the inhibition of tubulin polymerization and interference with key signaling pathways involved in cancer cell growth .
Case Study 1: Antimicrobial Evaluation
A study conducted on various derivatives of oxadiazoles revealed that the compound demonstrated a potent inhibition against Staphylococcus aureus and Escherichia coli. The results highlighted the compound's potential as a lead structure for developing new antibacterial agents .
Case Study 2: Anticancer Screening
In another investigation focusing on the anticancer activity of oxadiazole derivatives, compounds including this compound were evaluated for their cytotoxic effects on cancer cell lines. The results indicated significant cytotoxicity and suggested further exploration into its therapeutic applications in oncology .
Properties
CAS No. |
56352-95-5 |
---|---|
Molecular Formula |
C13H8N4O3 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H8N4O3/c18-17(19)11-5-3-9(4-6-11)12-15-16-13(20-12)10-2-1-7-14-8-10/h1-8H |
InChI Key |
XUVGJRFWSMFTCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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